![molecular formula C21H14Cl2FN3O3 B2594879 (2,4-dichlorophenyl)(5-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)methanone CAS No. 338418-73-8](/img/structure/B2594879.png)
(2,4-dichlorophenyl)(5-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with the molecular formula C21H14Cl2FN3O3 . It contains several functional groups, including a dichlorophenyl group, a fluorophenoxy group, an oxadiazol group, and a pyrrol group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The dichlorophenyl group, fluorophenoxy group, oxadiazol group, and pyrrol group all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, and density were not available in the search results .科学的研究の応用
Synthesis and Molecular Docking Studies
This compound, due to its complex structure involving heterocyclic entities, has been studied for its potential in synthesizing biologically active compounds. In particular, its structure has been incorporated into the synthesis of novel compounds with potential anticancer and antimicrobial activities. The synthesis involves combining biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, aiming at compounds that can exhibit significant potency against cancer cell lines and pathogenic strains. Molecular docking studies further support the potential utilization of these compounds to overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Crystal Structure Analysis
The crystal structure and molecular interactions of related compounds have been analyzed to understand their supramolecular architectures better. This includes investigating non-covalent interactions within the crystal packing of derivatives containing biologically active moieties like the 1,2,4-oxadiazol. Detailed analysis through single crystal X-ray diffraction technique has shed light on the stabilization of molecular conformations through interactions such as lone pair-π and halogen bonds, which play a crucial role in the overall stabilization of the crystal lattice (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial and Anticancer Properties
Research has focused on synthesizing derivatives incorporating the complex structure of (2,4-dichlorophenyl)(5-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)methanone to evaluate their antimicrobial and anticancer properties. These efforts have produced compounds with favorable herbicidal and insecticidal activities, showcasing the potential for developing new pharmaceutical drugs and agricultural chemicals (Wang, Wu, Liu, Li, Song, & Li, 2015).
Anticonvulsant Activity
The pharmacological evaluation of related compounds has indicated potential CNS depressant activity, including anticonvulsant properties, with a low order of acute toxicity. This has led to the identification of compounds that might possess antipsychotic effects, further indicating the diverse therapeutic potential of derivatives synthesized from the base compound (Butler, Wise, & Dewald, 1984).
Antibacterial Activity
The synthesis of novel derivatives has also been directed towards evaluating their antibacterial activities. By characterizing these compounds through various spectral and analytical methods, researchers have identified significant activity against pathogenic bacterial strains. This highlights the compound's utility in designing new antibacterial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2,4-dichlorophenyl)-[5-[5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]-1-methylpyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN3O3/c1-27-10-12(20(28)16-7-2-13(22)9-17(16)23)8-18(27)21-26-25-19(30-21)11-29-15-5-3-14(24)4-6-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAALRDXPAKBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
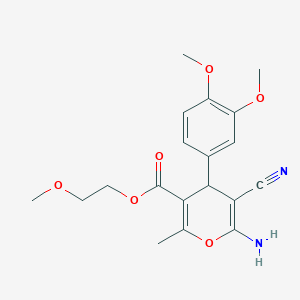
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)
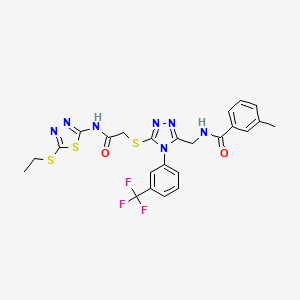
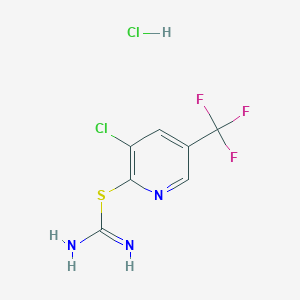
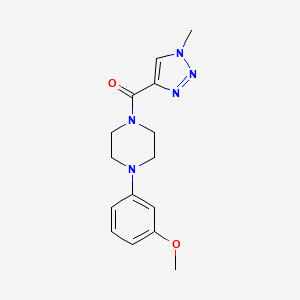
![N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2594807.png)

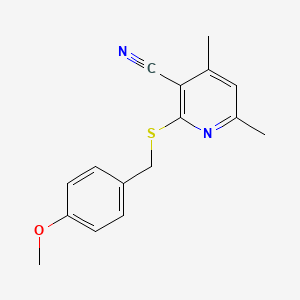

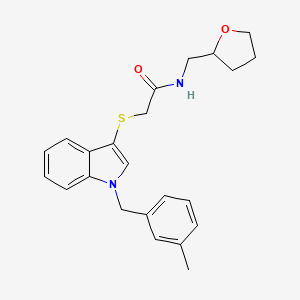
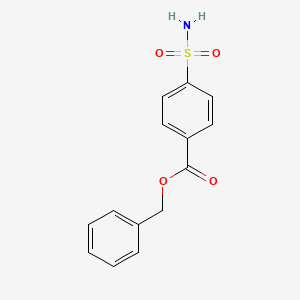

![2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2594817.png)

